6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate
Description
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S2/c1-10-3-4-12(5-14(10)20(23)24)17(22)26-16-7-25-13(6-15(16)21)9-28-18-19-11(2)8-27-18/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXUFZNZGSJGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C19H17N3O6S
- Molecular Weight : 447.52 g/mol
- Structural Features : The compound features a pyran ring fused with a thiazole moiety and a benzoate group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates :
- Synthesis of the thiazole and pyran intermediates through specific reactions involving thiols and aldehydes.
- Coupling Reaction :
- The final step involves esterification between the thiazole and pyran intermediates with 4-methyl-3-nitrobenzoic acid, usually facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
The biological activity of This compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole ring may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : The compound can modulate receptor activities, potentially leading to therapeutic effects in various diseases .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been reported to possess:
- Antibacterial Effects : Effective against several strains of bacteria, indicating potential use in treating bacterial infections.
- Antifungal Properties : Demonstrated efficacy against common fungal pathogens .
Anticancer Potential
Studies have shown that similar compounds in this class may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The unique structural features allow for selective targeting of cancerous cells while sparing normal tissues .
Example 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, the compound was tested against multiple bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Example 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of similar pyran-based compounds. The study found that these compounds could significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of This compound , a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 6-(Thiomethyl)-4-hydroxycoumarin | C10H9O3S | Antioxidant activity |
| 6-(Thiomethyl)-pyridinyl derivative | C12H11N2O2S | Antimicrobial properties |
| Thiazole-based benzoate | C18H15NO4S2 | Antibacterial effects |
This table illustrates the diversity within this class of heterocycles and emphasizes the potential applications in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Heterocycle Influence on Bioactivity: The thiazole analog (target compound) is hypothesized to exhibit antimicrobial activity, as similar 4-hydroxy-6-methylpyran-2-one derivatives with thiazole substituents have demonstrated efficacy against Staphylococcus aureus and Candida albicans .
Role of the Aromatic Ester :
- The 4-methyl-3-nitrobenzoate group enhances lipophilicity, aiding membrane penetration in pathogens. In contrast, the 4-nitrobenzoate analogs (–12) may exhibit stronger electron-withdrawing effects, altering reactivity in pesticidal applications .
Synthetic Pathways :
- The target compound is synthesized via nucleophilic substitution between 3-bromoacetyl-4-hydroxy-6-methylpyran-2-one and 4-methylthiazole-2-thiol, followed by esterification with 4-methyl-3-nitrobenzoyl chloride .
- Analogs with pyrimidine or thiadiazole substituents employ similar strategies but require tailored heterocyclic thiol precursors .
Research Findings and Implications
- Antimicrobial Potential: Thiazole-containing pyranones (e.g., the target compound) show superior biofilm inhibition compared to pyrimidine analogs, likely due to enhanced thiol-mediated interactions with microbial enzymes .
- Thermal Stability: Derivatives with nitrobenzoate esters exhibit higher melting points (>150°C) compared to non-nitro analogs, suggesting improved stability for formulation .
- Structure-Activity Relationship (SAR) : The 4-methyl group on the thiazole ring reduces steric hindrance, facilitating target binding, while nitro groups at the meta position on the benzoate enhance electrophilicity .
Preparation Methods
Nitration of Methyl 4-Methylbenzoate
The nitro group is introduced via electrophilic aromatic substitution. Methyl 4-methylbenzoate undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to favor para-substitution relative to the methyl group. The reaction proceeds as follows:
Reaction Conditions
- Substrate : Methyl 4-methylbenzoate (2.0 g)
- Nitrating Agent : HNO₃ (1.5 cm³) + H₂SO₄ (1.5 cm³)
- Temperature : <6°C (ice-water bath)
- Time : 15 minutes for addition, 15 minutes post-stirring
Mechanistic Insights
The methyl group directs nitration to the para position, while the ester’s meta-directing effect competes, necessitating low temperatures to minimize byproducts. The product, methyl 4-methyl-3-nitrobenzoate, is isolated via precipitation in crushed ice and recrystallized in ethanol-water (yield: 72–85%).
Hydrolysis to 4-Methyl-3-Nitrobenzoic Acid
The ester is hydrolyzed under basic conditions (NaOH, reflux) to yield 4-methyl-3-nitrobenzoic acid, which is subsequently converted to its acid chloride using thionyl chloride (SOCl₂).
Synthesis of the Thiazole Component
Hantzsch Thiazole Synthesis
The 4-methylthiazole-2-thiol intermediate is synthesized via the Hantzsch reaction:
- Substrates : Thiourea and α-bromo-4-methylacetophenone.
- Conditions : Reflux in ethanol (12 hours).
- Product : 4-Methylthiazole-2-thiol (yield: 68%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 12 hours |
| Catalyst | None (self-cyclizing) |
Formation of the Pyran-Thiazole Intermediate
Synthesis of 4-Oxo-4H-pyran-3-ylmethanol
The pyran core is constructed via cyclocondensation of diketene and malonaldehyde bis(dimethyl acetal) under acidic conditions:
- Reagents : Acetic anhydride, H₂SO₄ (catalytic).
- Product : 4-Oxo-4H-pyran-3-ylmethanol (yield: 58%).
Thioether Formation
The pyran alcohol is converted to a bromomethyl derivative using PBr₃, then coupled with 4-methylthiazole-2-thiol in a nucleophilic substitution:
Reaction Scheme
$$ \text{Pyran-CH}2\text{Br} + \text{Thiazole-SH} \rightarrow \text{Pyran-CH}2\text{-S-Thiazole} + \text{HBr} $$
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Triethylamine |
| Temperature | 25°C |
| Yield | 81% |
Final Esterification
The pyran-thiazole alcohol is esterified with 4-methyl-3-nitrobenzoyl chloride under Schotten-Baumann conditions:
Procedure
- Reagents : 4-Methyl-3-nitrobenzoyl chloride (1.2 eq), pyridine (base).
- Conditions : Dichloromethane, 0°C → room temperature, 12 hours.
- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane:EtOAc 3:1).
Yield Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Esterification | 76 | 98.5 |
| Overall (4-step) | 32 | 95.2 |
Industrial-Scale Optimization
Continuous Flow Nitration
To enhance safety and yield, nitration is performed in microreactors:
Catalytic Esterification
Lipase-catalyzed esterification in ionic liquids reduces side reactions:
- Catalyst : Candida antarctica lipase B
- Solvent : [BMIM][PF₆]
- Conversion : 94% in 6 hours.
Q & A
Basic: What are the key synthetic routes for 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate?
The synthesis involves multi-step reactions starting with the preparation of thiazole and pyran intermediates. The thiazole moiety is typically synthesized via the reaction of 4-methylthiazole with a thiol reagent (e.g., mercaptoethanol) under controlled pH and temperature (60–80°C). The pyran intermediate is formed via cyclization of diketone precursors using acid catalysts. Final esterification of the pyran-thiazole hybrid with 4-methyl-3-nitrobenzoyl chloride occurs in anhydrous dichloromethane with a base like triethylamine to neutralize HCl byproducts. Reaction progress is monitored via TLC, and purification employs column chromatography with gradients of ethyl acetate/hexane .
Basic: How is the compound characterized structurally?
Structural confirmation relies on:
- NMR spectroscopy : - and -NMR identify proton environments (e.g., thiazole C-S at ~160 ppm, pyran C=O at ~180 ppm) and confirm ester linkage formation.
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 463.06 for CHNOS).
- X-ray crystallography : SHELXL refines crystal structures to resolve bond lengths/angles, particularly for the nitrobenzoate group’s planar geometry .
Basic: What preliminary biological activities are associated with this compound?
Initial screenings focus on:
- Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) and disk diffusion (zone-of-inhibition studies).
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC.
- Enzyme inhibition : Fluorometric assays targeting COX-2 or thymidylate synthase, with comparisons to structurally similar thiazole derivatives (e.g., 4-methylthiazole analogs in ) .
Advanced: How can contradictory data on biological activity be resolved?
Discrepancies (e.g., variable IC across studies) may arise from assay conditions (e.g., serum interference, cell passage number). Mitigation strategies include:
- Dose-response validation : Repeat assays with tighter concentration gradients (0.1–100 µM) and standardized cell viability protocols (e.g., ATP-based luminescence).
- Target specificity studies : siRNA knockdown of suspected targets (e.g., EGFR or MAPK pathways) to confirm mechanistic involvement.
- Structural analogs : Compare activity with derivatives lacking the nitrobenzoate group to isolate pharmacophore contributions .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
The nitrobenzoate group confers hydrophobicity. Solutions include:
- Co-solvent systems : Use DMSO:PEG-400 (1:4 v/v) for IP/IV administration.
- Prodrug derivatization : Introduce phosphate or glycoside groups at the pyran 4-oxo position to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) via emulsion-solvent evaporation, with encapsulation efficiency assessed via HPLC .
Advanced: How is computational modeling used to predict binding modes?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with targets like PARP-1 or tubulin:
- Docking : Grid boxes centered on active sites (e.g., PARP-1’s NAD-binding domain) with 25 Å dimensions.
- MM-PBSA : Calculate binding free energies for top poses.
- Validation : Overlay top poses with crystallographic data of known inhibitors (e.g., olaparib for PARP-1) .
Advanced: How to address stability issues during storage?
Degradation via ester hydrolysis or nitro group reduction is common. Solutions:
- Storage conditions : Lyophilized powder at -80°C under argon; avoid aqueous buffers at pH >7.0.
- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Additives : Include 0.1% BHT in DMSO stocks to inhibit radical-mediated decomposition .
Advanced: What ecotoxicological assessments are relevant for this compound?
Follow INCHEMBIOL project guidelines ():
- Abiotic degradation : Hydrolysis half-life in pH 7.4 buffer; photolysis under UV/visible light.
- Biotic studies : Microtox® assays with Vibrio fischeri (EC) and Daphnia magna immobilization tests.
- Bioaccumulation : LogP (octanol-water) measured via shake-flask method; predicted BCF using EPI Suite .
Advanced: How to validate crystallographic data against computational predictions?
Compare experimental (SHELXL-refined) and theoretical (DFT-optimized) bond lengths/angles:
- DFT calculations : Use B3LYP/6-31G(d) in Gaussian 16 to optimize geometry.
- RMSD analysis : Calculate deviations for thiazole-pyran dihedral angles (expected <0.5 Å).
- Electron density maps : Check for omitted solvent molecules or disorder in the nitro group .
Advanced: What are the challenges in scaling up synthesis for preclinical trials?
Critical factors include:
- Reaction reproducibility : Transition from batch to flow chemistry for thiazole intermediate synthesis (residence time optimization).
- Purification : Replace column chromatography with recrystallization (solvent screening via Chemspeed platforms).
- Yield optimization : DOE approaches (e.g., Taguchi methods) to vary temperature, catalyst loading, and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
